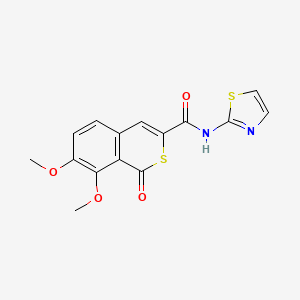

7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide

Description

Properties

IUPAC Name |

7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S2/c1-20-9-4-3-8-7-10(13(18)17-15-16-5-6-22-15)23-14(19)11(8)12(9)21-2/h3-7H,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSPEPQBWHELJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isothiochromene core, followed by the introduction of the thiazole ring. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and various thiazole derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

7,8-Dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, including:

- Anticancer Activity : Research indicates that thiazole derivatives, including this compound, have shown promising anticancer effects. For instance, thiazole-based compounds have been reported to inhibit the growth of cancer cell lines such as A-431 and Jurkat, with some derivatives demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been studied for their efficacy against various bacterial strains, indicating that modifications in the thiazole ring can enhance antimicrobial potency .

- Anticonvulsant Properties : There is evidence that thiazole-containing compounds can exhibit anticonvulsant effects. Certain analogs have demonstrated protective effects in seizure models, suggesting that 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide may also possess similar properties .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antitumor Activity : A study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups in the phenyl ring was crucial for enhancing activity .

- Antimicrobial Evaluation : In vitro studies showed that modifications in the thiazole structure led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide could be a candidate for developing new antimicrobial agents .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties in animal models of epilepsy. The results indicated a dose-dependent reduction in seizure frequency and severity .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in the substituent at the 3-carboxamide position. Below is a comparative analysis based on molecular features, synthesis routes, and inferred physicochemical properties:

Table 1: Structural and Functional Comparison of Analogs

| Compound Name | R Group | Molecular Formula | Molecular Weight (g/mol) | Key Features/Inferred Properties |

|---|---|---|---|---|

| Target Compound | N-(1,3-thiazol-2-yl) | C₁₅H₁₁N₂O₄S₂ | 347.38 | Thiazole confers potential bioactivity |

| 7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (Parent) | -COOH | C₁₂H₁₀O₅S | 266.27 | High polarity; limited membrane permeability |

| Isopropyl ester derivative | -COOCH(CH₃)₂ | C₁₅H₁₆O₅S | 308.35 | Ester group enhances lipophilicity |

| Morpholine-4-carbonyl derivative | -CON(morpholine) | C₁₆H₁₆N₂O₅S | 360.37 | Improved solubility via morpholine |

| Pyrazol-4-yl amide derivative | -CONH(1,5-dimethyl-3-oxo-...) | C₂₃H₂₀N₄O₅S | 472.49 | Bulky substituent; potential anti-inflammatory activity |

Key Observations

Bioactivity Potential: The thiazole-containing target compound may exhibit enhanced antimicrobial or kinase-inhibitory properties compared to its analogs due to the electron-rich thiazole ring, which can engage in hydrogen bonding and π-π interactions with biological targets . In contrast, the morpholine derivative’s improved solubility (due to its oxygen-rich ring) might favor pharmacokinetic profiles in aqueous environments.

Synthetic Routes: The parent carboxylic acid (CAS 412336-00-6) is synthesized via cyclization and oxidation steps. Derivatives are typically formed through nucleophilic acyl substitution, e.g., coupling the acid chloride with amines (e.g., 2-aminothiazole for the target compound) or alcohols (for ester derivatives) . Notably, the isopropyl ester derivative likely involves esterification under acidic conditions, while the morpholine amide may utilize coupling agents like EDCl/HOBt .

Physicochemical Properties :

- Lipophilicity : The isopropyl ester’s logP value is higher than the parent acid or thiazole amide, suggesting better membrane permeability.

- Solubility : The morpholine derivative’s polar oxygen atoms enhance water solubility, whereas the bulky pyrazol-4-yl amide may reduce it.

Structural Characterization :

- Crystallographic data for such compounds are often resolved using software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) . The parent acid’s crystal structure (if determined) would provide insights into planarity and hydrogen-bonding patterns.

Biological Activity

7,8-Dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the presence of a thiazole moiety and an isothiochromene core. The molecular formula is C13H12N2O3S, and its structural representation is as follows:

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the thiazole ring is known to enhance cytotoxicity against various cancer cell lines. In vitro assays have shown that derivatives of thiazole and isothiochromene can induce apoptosis in cancer cells through the activation of intrinsic pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7,8-Dimethoxy Compound | A431 (epidermoid carcinoma) | <10 | Induction of apoptosis via Bcl-2 inhibition |

| Other Thiazole Derivatives | Jurkat (leukemia) | <5 | Caspase activation and mitochondrial dysfunction |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been widely documented. The compound's structural attributes may contribute to its effectiveness against bacterial strains, particularly resistant ones.

Case Study:

A study evaluated the antibacterial activity of related thiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than conventional antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7,8-Dimethoxy Compound | MRSA | 0.5 |

| Control Antibiotic | Vancomycin | 1.0 |

The biological activity of 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide appears to involve multiple mechanisms:

- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Antibacterial Mechanisms : The thiazole moiety can disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.

Q & A

Q. What are the recommended synthetic routes for 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coumarin Core Formation : Cyclization of substituted salicylaldehydes with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) to form the isothiochromene backbone .

- Thiazole-Amine Coupling : Amidation between the carboxyl group of the coumarin derivative and the amine group of 2-aminothiazole using coupling agents like EDC/HOBt in DMF or THF .

- Methoxy Group Introduction : Methylation of hydroxyl precursors using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃) .

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Cyclization | H₂SO₄, reflux, 6 h | 65–70 | Column chromatography (SiO₂, hexane/EtOAc) |

| Amidation | EDC, HOBt, DMF, RT, 12 h | 50–55 | Recrystallization (EtOH/H₂O) |

Q. How is the compound characterized to confirm its structure?

- Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:

- 1H/13C NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm), thiazole protons (δ ~7.2–7.5 ppm), and carbonyl carbons (δ ~160–170 ppm) .

- HPLC-MS : Purity >95% with molecular ion [M+H]⁺ matching theoretical m/z (e.g., C₁₇H₁₅N₂O₅S: 367.08) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-O (1250–1270 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the amidation step?

- Methodological Answer : Contradictory yield reports (50–75%) may arise from competing side reactions (e.g., hydrolysis of active esters). Optimization strategies include:

- Solvent Screening : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation .

- Catalyst Addition : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Temperature Control : Perform reactions at 0–4°C to stabilize intermediates .

Case Study :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, RT | 52 | 90 |

| THF, 0°C | 68 | 97 |

Q. What computational tools are recommended to predict the compound’s bioactivity and guide experimental design?

Q. How to address discrepancies in reported biological activity data?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., 5 μM vs. 20 μM) may stem from assay variability. Mitigation strategies:

- Standardized Assays : Use ATP-based luminescence for kinase inhibition (vs. less sensitive colorimetric methods).

- Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .

- Meta-Analysis : Pool data from ≥3 independent studies to calculate weighted averages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.